molecular formula C9H10ClNO2 B103403 2-chloro-N-(3-methoxyphenyl)acetamide CAS No. 17641-08-6

2-chloro-N-(3-methoxyphenyl)acetamide

Cat. No. B103403
Key on ui cas rn: 17641-08-6
M. Wt: 199.63 g/mol
InChI Key: JJNAIBJFYFWTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653069B2

Procedure details

2 ml of pyridine is added to 30 ml of a solution of 3-methoxyaniline (4.92 g, 40 mmol) in dichloromethane and the mixture is stirred for 5 minutes, while maintaining the temperature inside vessel at lower than 0° C., and thereto 20 ml of a solution of chloroacetyl chloride (6.78 g, 60 mmol) in dichloromethane is drop-added slowly. A reaction is carried out at room temperature for 12 hours after completion of drop-addition, and then terminated. The reaction solution is washed with 5% of HCl (30 ml×3), 5% of NaOH (30 ml×3), water (30 ml×3), and saturated saline (30 ml) successively, dried over anhydrous magnesium sulfate and filtered. The filtrate is evaporated to remove the solvent to obtain 6.43 g of 2-chloro-N-(3-methoxyphenyl)acetamide, with a yield of 80.7%.
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].[Cl:16][CH2:17][C:18](Cl)=[O:19]>ClCCl>[Cl:16][CH2:17][C:18]([NH:12][C:11]1[CH:13]=[CH:14][CH:15]=[C:9]([O:8][CH3:7])[CH:10]=1)=[O:19]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
solution
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
4.92 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
6.78 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
A reaction is carried out at room temperature for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
after completion of drop-addition
CUSTOM
Type
CUSTOM
Details
terminated
WASH
Type
WASH
Details
The reaction solution is washed with 5% of HCl (30 ml×3), 5% of NaOH (30 ml×3), water (30 ml×3), and saturated saline (30 ml) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCC(=O)NC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.43 g
YIELD: PERCENTYIELD 80.7%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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